molecular formula C8H9BrN2O B13428467 4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine

4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine

Cat. No.: B13428467
M. Wt: 229.07 g/mol
InChI Key: NBPIPGPMVYQPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine is a chemical compound with the molecular formula C8H9BrN2O . It features a pyrimidine heterocycle, an electron-rich aromatic system that serves as a fundamental building block in DNA and RNA . This scaffold is synthetically accessible and allows for structural diversification at multiple positions, making it a highly versatile intermediate in medicinal chemistry . The bromine atom at the 4-position of the pyrimidine ring is a reactive handle that enables further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, or via nucleophilic aromatic substitution (SNAr) . This facilitates the creation of a diverse array of derivatives for structure-activity relationship (SAR) studies. The tetrahydrofuran moiety contributes to the molecule's overall properties and is a common feature in many bioactive molecules. Pyrimidine-based compounds are privileged structures in drug discovery due to their ability to interact with a wide range of biological targets by forming hydrogen bonds and acting as bioisosteres for other aromatic systems, often leading to improved pharmacokinetic and pharmacodynamic properties . As such, this bromo-substituted pyrimidine derivative is a valuable reagent for researchers developing novel therapeutic agents in areas including anti-infectives, anticancer drugs, and treatments for neurological disorders . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

4-bromo-6-(oxolan-2-yl)pyrimidine

InChI

InChI=1S/C8H9BrN2O/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h4-5,7H,1-3H2

InChI Key

NBPIPGPMVYQPFM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=CC(=NC=N2)Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 6 Tetrahydrofuran 2 Yl Pyrimidine and Its Advanced Precursors

Strategies for Constructing the Pyrimidine (B1678525) Ring System

The formation of the central pyrimidine heterocycle is the foundational step in the synthesis. Various methods are available, with classical and modern approaches offering routes to diverse pyrimidine cores.

Cyclocondensation Reactions Involving Amidines and Activated Methylenes

A primary and well-established method for pyrimidine synthesis is the Pinner synthesis, which involves the cyclocondensation of an amidine with a 1,3-dicarbonyl compound or a related activated methylene (B1212753) species. mdpi.com This [3+3] annulation strategy is highly effective for creating the six-membered diazine ring. mdpi.com The reaction typically proceeds by condensing a compound containing a C-N-C fragment (the amidine) with a C-C-C fragment (the activated methylene). researchgate.net

In a typical sequence, an amidine hydrochloride is reacted with a β-keto ester or a similar 1,3-dielectrophile. mdpi.com This condensation reaction assembles the pyrimidine ring, often resulting in a pyrimidin-4-one intermediate if a β-keto ester is used. The versatility of this method allows for the synthesis of a wide range of substituted pyrimidines by varying the substituents on both the amidine and the methylene components. organic-chemistry.org For the synthesis of precursors to the target molecule, this could involve an amidine like formamidine (B1211174) reacting with a β-dicarbonyl compound that already bears the tetrahydrofuran (B95107) moiety.

Table 1: Examples of Pinner-type Pyrimidine Synthesis

Amidine Activated Methylene Product Type Catalyst/Conditions
Guanidine Chalcones 2-Aminopyrimidine Base-catalyzed
Formamidine β-Keto esters Pyrimidin-4-one Ultrasound irradiation

This table presents generalized examples of cyclocondensation reactions to form pyrimidine rings.

Multicomponent Reaction Approaches Towards Pyrimidine Cores

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex heterocyclic structures like pyrimidines in a single step. mdpi.combohrium.com The Biginelli reaction, first reported in 1891, is a classic example of an MCR used to produce 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-keto ester, and urea (B33335). nih.gov

Modern variations of MCRs provide access to a vast library of pyrimidine derivatives by simply changing the reacting components. mdpi.combohrium.com These reactions often proceed through a sequence of condensation and cyclization steps. nih.gov For instance, sustainable MCRs catalyzed by iridium complexes can assemble pyrimidines from alcohols and amidines through a sequence of dehydrogenation and condensation steps, liberating only hydrogen and water as byproducts. bohrium.com Such strategies allow for the creation of unsymmetrically and fully substituted pyrimidines, potentially enabling the direct incorporation of complex substituents in a single, efficient process. bohrium.com

Introduction of the Tetrahydrofuran-2-yl Moiety

The attachment of the tetrahydrofuran group at the C6 position of the pyrimidine ring is a critical step that can be achieved through several synthetic strategies. Substituted tetrahydrofurans are common structural motifs in many biologically active molecules. nih.gov

Direct Coupling Methods for Pyrimidine-Tetrahydrofuran Linkage

Direct C-C bond formation between a pre-formed pyrimidine ring and a tetrahydrofuran unit can be accomplished using modern cross-coupling reactions. While direct arylation of halogenated pyrimidines is a common focus, these methods can be adapted for alkyl substituents. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for this purpose. nih.govmdpi.com

This approach would typically involve a 6-halopyrimidine (e.g., 6-chloropyrimidine) and a suitable organometallic tetrahydrofuran reagent, such as (tetrahydrofuran-2-yl)boronic acid or its ester. The regioselectivity of such reactions on polyhalogenated pyrimidines is a key consideration; for instance, in 2,4-dichloropyrimidine, coupling reactions preferentially occur at the more reactive C4 position. mdpi.comresearchgate.net Therefore, a substrate like 4-bromo-6-chloropyrimidine (B594802) would be necessary to direct the coupling to the C6 position.

Functionalization of Pyrimidine Precursors with Tetrahydrofuran Derivatives

An alternative and often more direct route involves building the pyrimidine ring using a starting material that already contains the tetrahydrofuran-2-yl moiety. This strategy incorporates the desired substituent at an early stage, avoiding potential issues with regioselectivity in later coupling steps.

A plausible pathway involves the cyclocondensation of an amidine, such as formamidine, with a β-keto ester or an equivalent α,β-unsaturated carbonyl compound that is substituted with the tetrahydrofuran-2-yl group. For example, a precursor like 1,1,1-trifluoro-4-methoxy-4-(tetrahydrofuran-2-yl)-but-3-en-2-one could be reacted with urea or amidines to form the corresponding 6-(tetrahydrofuran-2-yl)pyrimidin-4-one. This type of [3+3] cyclocondensation has been successfully used to synthesize 6-(2-furyl) and 6-(2-thienyl) pyrimidines. researchgate.net This method directly installs the tetrahydrofuran group at the desired position, leading to an advanced precursor ready for the final bromination step.

Regioselective Bromination of the Pyrimidine Core

The final step in the synthesis is the regioselective introduction of a bromine atom at the C4 position of the 6-(tetrahydrofuran-2-yl)pyrimidine core. Aryl bromides are crucial intermediates in organic synthesis, serving as precursors for a wide range of transformations. nih.gov

The most common precursor for this transformation is the corresponding pyrimidin-4-one, specifically 6-(tetrahydrofuran-2-yl)pyrimidin-4(3H)-one. The conversion of a pyrimidin-4-one (a cyclic amide or lactam) to a 4-bromopyrimidine (B1314319) is a standard transformation. This is typically achieved by treating the pyrimidin-4-one with a strong brominating agent that also acts as a dehydrating agent.

Phosphorus oxybromide (POBr₃) is a widely used reagent for this purpose. manac-inc.co.jpmanac-inc.co.jp The reaction is generally carried out by heating the pyrimidin-4-one substrate in excess POBr₃, sometimes with a high-boiling solvent like toluene (B28343) or xylene, at elevated temperatures (e.g., 110-160°C). manac-inc.co.jp The mechanism involves the conversion of the pyrimidinone's hydroxyl tautomer into a better leaving group, which is then displaced by a bromide ion. Other phosphorus-based brominating agents like phosphorus(V) bromide (PBr₅) or a mixture of PBr₃/PBr₅ can also be employed. manac-inc.co.jp The choice of reagent and conditions is crucial for achieving a high yield of the desired 4-brominated product.

Table 2: Reagents for the Conversion of Pyrimidin-4-ones to 4-Bromopyrimidines

Precursor Brominating Agent Typical Conditions Product
6-Substituted Pyrimidin-4-one Phosphorus Oxybromide (POBr₃) Heat, neat or in high-boiling solvent 4-Bromo-6-substituted pyrimidine
6-Substituted Pyrimidin-4-one Phosphorus(V) Bromide (PBr₅) Heat 4-Bromo-6-substituted pyrimidine

Note: The third entry illustrates bromination at a different position (C5) under different conditions and is included for comparative purposes. nih.gov

Electrophilic Halogenation Reagents and Optimized Conditions

Electrophilic halogenation is a fundamental method for introducing halogen atoms onto aromatic and heteroaromatic rings. However, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic aromatic substitution. researchgate.net Consequently, direct halogenation requires either harsh reaction conditions or the presence of activating (electron-donating) groups on the ring. researchgate.net

For the bromination of activated pyrimidine systems, several electrophilic halogenating agents are commonly employed. N-Bromosuccinimide (NBS) is a widely used reagent, favored for its ease of handling and milder reaction conditions compared to elemental bromine. Another effective reagent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), which has been successfully used for the bromination of pyrimidine nucleosides. researchgate.net The choice of solvent is critical for optimizing these reactions, with chlorinated solvents like dichloromethane (B109758) (DCM) or carbon tetrachloride (CCl4), and polar aprotic solvents such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) being common. The reaction conditions, including temperature and the potential use of a radical initiator or a Lewis acid catalyst, are tailored to the specific substrate and reagent.

ReagentTypical ConditionsKey CharacteristicsReference
N-Bromosuccinimide (NBS)Organic solvent (e.g., CCl₄, CH₃CN), often with a radical initiator (e.g., AIBN) or light.Mild and selective brominating agent; commonly used for allylic and benzylic bromination, and for activated aromatic rings. nih.gov
1,3-Dibromo-5,5-dimethylhydantoin (DBH)Polar solvents like methanol (B129727) (MeOH) or dichloromethane (CH₂Cl₂), often at room temperature.Efficient for brominating electron-rich heterocycles like purine (B94841) and pyrimidine nucleosides. researchgate.net
Elemental Bromine (Br₂)Requires strong Brønsted or Lewis acids and often elevated temperatures for electron-deficient rings.Highly reactive; can lead to over-bromination and requires careful handling. chemrxiv.org
Potassium Halides / Hypervalent Iodine(III)Aqueous conditions at room temperature.Environmentally friendly ("green") chemistry approach, effective for specific fused pyrimidine systems. rsc.org

Control of Bromine Positional Isomerism on the Pyrimidine Ring

Regiocontrol is a paramount challenge in the synthesis of substituted pyrimidines. For an electrophilic substitution on a pyrimidine ring bearing an activating substituent at the C-6 position, such as the tetrahydrofuran-2-yl group, the reaction is electronically directed to the C-5 position. researchgate.net The two ring nitrogens withdraw electron density, making the C-2, C-4, and C-6 positions electrophilic. An activating group at C-6 partially mitigates this effect and directs incoming electrophiles to the adjacent, and most activated, C-5 position.

Therefore, the direct electrophilic bromination of 6-(tetrahydrofuran-2-yl)pyrimidine would overwhelmingly yield the 5-bromo isomer rather than the desired 4-bromo product. Achieving the synthesis of 4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine necessitates an indirect synthetic strategy that circumvents this inherent regiochemical preference.

Common strategies to achieve 4-bromo substitution include:

Starting with a Pre-functionalized Pyrimidine: A widely used approach involves starting with a pyrimidine ring that already has leaving groups at the 4- and 6-positions, such as 4,6-dichloropyrimidine. The differential reactivity of these positions can be exploited. A nucleophilic substitution can be performed to introduce the tetrahydrofuran-2-yl group, followed by conversion of the functional group at the C-4 position to a bromine atom.

Ring Construction (Annulation): Building the pyrimidine ring from acyclic precursors that already contain the required substituents in the correct arrangement is another powerful method. This approach offers excellent control over the final substitution pattern.

Functional Group Interconversion: Synthesis can begin with a 6-substituted pyrimidin-4-one. The ketone group at the C-4 position can then be converted into a bromine atom using standard halogenating agents for carbonyls, such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).

Synthetic StrategyDescriptionExpected Major ProductReference
Direct Electrophilic BrominationReaction of 6-(tetrahydrofuran-2-yl)pyrimidine with an electrophilic bromine source (e.g., NBS).5-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine researchgate.net
Indirect Synthesis via DihalopyrimidineSequential substitution reactions on a precursor like 4,6-dichloropyrimidine.This compound researchgate.netresearchgate.net
Indirect Synthesis via Pyrimidin-4-oneIntroduction of the THF group, followed by conversion of the C-4 carbonyl to a bromide.This compound nih.gov

Stereochemical Considerations in Tetrahydrofuran Moiety Introduction

The tetrahydrofuran (THF) ring is attached to the pyrimidine at the C-2 position, which is a stereocenter. Consequently, this compound can exist as a pair of enantiomers, (R) and (S). The control of this stereocenter is a critical aspect of its synthesis, particularly for applications where stereoisomeric purity is essential.

If the synthesis begins with achiral precursors and without the use of a chiral influence, the product will be a racemic mixture (an equal mixture of both enantiomers). The introduction of the THF moiety often occurs through methods such as the reaction of a pyrimidine-based nucleophile with a 2-halotetrahydrofuran or the addition of an organometallic pyrimidine species to 2,3-dihydrofuran. nih.gov Without stereochemical control, these methods produce racemic products.

Several strategies can be implemented to achieve an enantiomerically enriched or pure product:

Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material from nature, such as a carbohydrate or an amino acid, to construct the tetrahydrofuran ring. nih.gov This pre-existing stereocenter guides the formation of the desired enantiomer of the final product.

Asymmetric Catalysis: The use of a chiral catalyst during the introduction or formation of the THF ring can favor the production of one enantiomer over the other. chemistryviews.org For example, a catalytic asymmetric cyclization of an appropriate acyclic precursor can yield an enantiomerically enriched 2-substituted THF.

Chiral Resolution: A racemic mixture of the final compound or a key intermediate can be separated into its individual enantiomers. This is often accomplished by reacting the racemate with a chiral resolving agent to form diastereomers, which can be separated by physical means like crystallization or chromatography, followed by the removal of the resolving agent.

One-Pot and Sequential Synthesis Protocols for Enhanced Efficiency

A plausible and efficient sequential synthesis for this compound could proceed as follows:

Preparation of the Pyrimidine Core: Start with a commercially available and suitably functionalized pyrimidine, such as 6-chloropyrimidin-4-one.

Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran-2-yl group could be introduced via a coupling reaction. For example, converting 2-bromotetrahydrofuran (B52489) into an organometallic reagent (e.g., Grignard or organolithium) and reacting it with a suitable pyrimidine electrophile. Alternatively, a nucleophilic substitution reaction could be employed.

Halogenation at C-4: The 4-oxo group of the pyrimidin-4-one intermediate is then converted to the target 4-bromo functionality. This is typically achieved by treatment with a strong brominating agent like phosphorus oxybromide (POBr₃).

A one-pot synthesis aims to combine multiple transformations in a single reaction vessel. nih.govrsc.org While a specific one-pot protocol for this exact molecule may not be widely reported, the principles can be applied. For instance, a tandem reaction could be designed where the formation of the pyrimidine ring from acyclic precursors is immediately followed by a regioselective bromination in the same pot by the sequential addition of reagents. Such a process, while challenging to develop, would offer significant advantages in terms of step economy and operational simplicity.

Chemical Reactivity and Transformation Pathways of 4 Bromo 6 Tetrahydrofuran 2 Yl Pyrimidine

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the 4-position of the pyrimidine (B1678525) ring is susceptible to a variety of nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are crucial for the synthesis of more complex molecules.

Carbon-Carbon Bond Formation via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C(sp²)–C(sp²) and C(sp²)–C(sp) bonds. rsc.org For 4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine, these reactions provide an efficient route to introduce a wide range of substituents at the 4-position of the pyrimidine ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyrimidine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgnih.gov The versatility of the Suzuki-Miyaura reaction allows for the introduction of various aryl and heteroaryl groups. mdpi.comresearchgate.net The choice of catalyst, ligands, and reaction conditions can influence the efficiency and selectivity of the coupling process. rsc.org For instance, different palladium catalysts can be employed to achieve good yields with both electron-rich and electron-deficient boronic acids. mdpi.com

Negishi Coupling: The Negishi coupling utilizes organozinc reagents as the coupling partners. This method is known for its high reactivity and functional group tolerance. illinois.edu It provides a reliable way to form C(sp²)–C(sp³) bonds, which can be challenging with other cross-coupling methods. nih.gov The use of specific ligands can enhance the efficiency of the coupling, even with less reactive alkyl halides. illinois.edu Recent advancements have led to the development of more robust Negishi coupling protocols, including those performed under photochemically enhanced conditions. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromo-pyrimidine and a terminal alkyne. nih.gov It is typically catalyzed by a combination of a palladium complex and a copper(I) salt. nih.govresearchgate.net The Sonogashira coupling is a highly effective method for synthesizing alkynyl-substituted pyrimidines, which are valuable intermediates in medicinal chemistry and materials science. nih.govresearchgate.net The reaction conditions are generally mild and compatible with a variety of functional groups. soton.ac.uk

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Bond Formed
Suzuki-Miyaura Organoboron Reagent Pd Catalyst + Base C(sp²)-C(sp²)
Negishi Organozinc Reagent Pd or Ni Catalyst C(sp²)-C(sp³)

Carbon-Heteroatom Bond Formation via Nucleophilic Displacement

The bromine atom on the pyrimidine ring can also be displaced by various heteroatom nucleophiles. These reactions are fundamental for introducing functional groups containing nitrogen, oxygen, or sulfur. This type of transformation allows for the synthesis of a diverse array of substituted pyrimidines with potential applications in medicinal chemistry and materials science. The efficiency of the nucleophilic displacement is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Reactivity of the Pyrimidine Nitrogen Atoms

The two nitrogen atoms in the pyrimidine ring are nucleophilic and can participate in various chemical reactions. They can be alkylated, protonated, or can coordinate to metal centers. The reactivity of these nitrogen atoms is influenced by the electronic effects of the substituents on the ring. The presence of the bromo and tetrahydrofuranyl groups can modulate the basicity and nucleophilicity of the ring nitrogens, thereby affecting their reactivity towards electrophiles.

Transformations on the Tetrahydrofuran (B95107) Ring

The tetrahydrofuran (THF) moiety attached to the pyrimidine ring also offers opportunities for chemical modification.

Functional Group Interconversions on Peripheral Positions

While the core structure of this compound is the primary focus, it is important to note that functional groups on the periphery of either the pyrimidine or the tetrahydrofuran ring could be interconverted. Such transformations would further expand the synthetic utility of this scaffold, allowing for the introduction of a wider range of chemical diversity.

Potential for Ring-Opening and Rearrangement Reactions

The tetrahydrofuran ring, under certain conditions, could undergo ring-opening or rearrangement reactions. For example, treatment with strong acids or Lewis acids could potentially lead to the formation of acyclic derivatives. The susceptibility of the THF ring to such transformations would depend on the specific reaction conditions and the nature of the reagents employed. These potential reactions could provide pathways to novel molecular structures derived from the parent compound.

Electrophilic Aromatic Substitution on the Pyrimidine System

Detailed experimental data on the electrophilic aromatic substitution of this compound is currently unavailable. The following subsections outline the areas where further research is needed to elucidate the reactivity of this specific molecule.

Scientific literature lacks specific studies on the further halogenation or nitration of the pyrimidine ring of this compound. In general, the introduction of an additional halogen or a nitro group onto an already halogenated and substituted pyrimidine ring through electrophilic aromatic substitution is expected to be a challenging transformation. The existing bromo substituent and the tetrahydrofuranyl group, along with the electron-withdrawing nature of the pyrimidine ring itself, would likely deactivate the ring towards further electrophilic attack.

Future research in this area would need to explore powerful halogenating and nitrating agents and forcing reaction conditions to overcome the inherent low reactivity of the substrate. The regioselectivity of such reactions would also be a key point of investigation, determining which of the available carbon atoms on the pyrimidine ring, if any, would be susceptible to substitution.

Similarly, there is no specific information available regarding the Friedel-Crafts alkylation or acylation of this compound. Friedel-Crafts reactions are classic examples of electrophilic aromatic substitution that typically fail with deactivated aromatic systems like pyrimidine. The Lewis acid catalysts used in these reactions are prone to complexation with the nitrogen atoms of the pyrimidine ring, which would further deactivate the system and inhibit the desired reaction.

To achieve alkylation or acylation on the pyrimidine ring of this compound, novel catalytic systems or alternative synthetic strategies that bypass the limitations of traditional Friedel-Crafts conditions would need to be developed.

Mechanistic Studies of Key Transformation Pathways

A comprehensive understanding of the reactivity of this compound requires detailed mechanistic studies. In the absence of experimental data for electrophilic aromatic substitution, no mechanistic pathways for these transformations can be described for this specific compound.

Should such reactions be successfully developed in the future, mechanistic studies would be crucial to understand the role of the substituents, the nature of the reaction intermediates, and the factors controlling the regioselectivity and reaction rates. Techniques such as kinetic studies, isotopic labeling, and computational modeling would be invaluable in elucidating the underlying mechanisms of any potential electrophilic aromatic substitution on this pyrimidine derivative.

Advanced Spectroscopic Characterization Techniques for 4 Bromo 6 Tetrahydrofuran 2 Yl Pyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a fundamental tool for the structural elucidation of 4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine, offering detailed insights into the proton and carbon environments within the molecule.

The ¹H NMR spectrum provides critical information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by distinct signals corresponding to the pyrimidine (B1678525) and tetrahydrofuran (B95107) ring protons.

The pyrimidine ring exhibits two aromatic protons. The proton at the C2 position is expected to appear as a singlet at approximately 9.0 ppm, influenced by the two adjacent nitrogen atoms. The proton at the C5 position should resonate further upfield, likely as a singlet around 7.7 ppm, due to the influence of the adjacent bromo and tetrahydrofuranyl groups.

The tetrahydrofuran (THF) moiety presents a more complex set of signals. The proton at the C2' position, being directly attached to the pyrimidine ring and adjacent to the THF oxygen atom, is the most deshielded of the aliphatic protons, expected to appear as a triplet around 5.4 ppm. The protons on C3' and C4' would likely produce overlapping multiplets in the range of 2.0-2.3 ppm. The two protons at the C5' position, adjacent to the oxygen atom, are expected to resonate as a multiplet around 4.0-4.2 ppm.

Analysis of coupling constants (J-values) would further confirm these assignments, revealing the connectivity between adjacent protons, particularly within the tetrahydrofuran ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H2 (Pyrimidine) ~9.0 Singlet (s)
H5 (Pyrimidine) ~7.7 Singlet (s)
H2' (THF) ~5.4 Triplet (t)
H3', H4' (THF) ~2.0 - 2.3 Multiplet (m)

¹³C NMR spectroscopy complements the proton data by mapping the carbon framework of the molecule. The electron-withdrawing nature of the nitrogen and bromine atoms significantly influences the chemical shifts of the pyrimidine carbons.

The C2 carbon of the pyrimidine ring is expected to have a chemical shift around 159 ppm. The C4 carbon, directly bonded to the bromine atom, would be significantly deshielded, appearing around 162 ppm. The C5 carbon is predicted to be the most shielded of the pyrimidine carbons, at approximately 120 ppm. The C6 carbon, bearing the tetrahydrofuranyl substituent, is anticipated to resonate near 170 ppm.

For the tetrahydrofuran ring, the C2' carbon, attached to the pyrimidine ring, would be the most downfield of the aliphatic carbons, with an expected shift of about 78 ppm. The C3' and C4' carbons are predicted to appear around 26 ppm and 33 ppm, respectively. The C5' carbon, bonded to the oxygen atom, is expected at approximately 69 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (Pyrimidine) ~159
C4 (Pyrimidine) ~162
C5 (Pyrimidine) ~120
C6 (Pyrimidine) ~170
C2' (THF) ~78
C3' (THF) ~26
C4' (THF) ~33

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the adjacent protons within the tetrahydrofuran ring (H2'↔H3', H3'↔H4', H4'↔H5'), confirming their sequential connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton signals described in section 4.1.1 with the carbon signals in section 4.1.2. For instance, it would show a cross-peak between the pyrimidine H5 proton and the C5 carbon, and between the THF H2' proton and the C2' carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in connecting different fragments of the molecule. For this compound, the most critical HMBC correlation would be between the H2' proton of the THF ring and the C6 carbon of the pyrimidine ring, unequivocally proving the attachment point between the two ring systems. Other key correlations would include those from H2' to C5 and from the pyrimidine H5 to C6 and C4.

Vibrational Spectroscopy: Infrared (IR) Studies

Infrared (IR) spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint based on its functional groups.

The IR spectrum of this compound would display several characteristic absorption bands confirming the presence of its key structural features.

Aromatic C-H Stretching: A weak band is expected above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹, corresponding to the C-H stretching vibrations of the pyrimidine ring.

Aliphatic C-H Stretching: Stronger bands are anticipated in the 2850-2960 cm⁻¹ region, arising from the C-H stretching vibrations of the CH₂ groups in the tetrahydrofuran ring.

C=N and C=C Stretching: The pyrimidine ring vibrations (C=N and C=C stretching) would produce a series of characteristic sharp bands in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

C-O-C Stretching: A strong, prominent band corresponding to the asymmetric stretching of the C-O-C ether linkage in the tetrahydrofuran ring is expected to appear in the 1070-1150 cm⁻¹ range.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch Pyrimidine Ring 3050 - 3100
Aliphatic C-H Stretch Tetrahydrofuran Ring 2850 - 2960
C=N / C=C Stretch Pyrimidine Ring 1400 - 1600
C-O-C Asymmetric Stretch Ether (THF) 1070 - 1150

Modern computational chemistry offers powerful tools for predicting the vibrational spectra of molecules. nih.gov Quantum chemical calculations, particularly using Density Functional Theory (DFT), can compute the vibrational frequencies and intensities of a molecule.

Comparing the experimental IR spectrum with a computationally predicted one serves several purposes. It can aid in the assignment of complex vibrational modes in the fingerprint region and validate the experimental findings. researchgate.netnih.gov Typically, calculated frequencies from harmonic frequency analyses are systematically higher than the experimental values. This discrepancy is often corrected by applying a scaling factor to the computed frequencies. nih.gov The comparison allows for a more detailed and confident interpretation of the experimental spectrum, ensuring a robust structural characterization. nih.gov For pyrimidine derivatives, studies have shown a good correlation between experimental data and spectra calculated using DFT methods.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It provides the high-resolution mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition with a high degree of accuracy. For this compound, HRMS is crucial for confirming its molecular formula, C₉H₁₁BrN₂O.

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₉H₁₁BrN₂O
Calculated m/z ([M]⁺ for ⁷⁹Br)242.0085
Measured m/z ([M]⁺ for ⁷⁹Br)242.0082
Mass Error (ppm)-1.2
Calculated m/z ([M+2]⁺ for ⁸¹Br)244.0065
Measured m/z ([M+2]⁺ for ⁸¹Br)244.0061
Mass Error (ppm)-1.6

Note: The data presented in this table is hypothetical and serves as an illustrative example of what would be expected from an HRMS analysis.

Elucidation of Fragmentation Pathways and Structural Confirmation

Beyond precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides invaluable information about the compound's structure through the analysis of its fragmentation pathways. The fragmentation of this compound under electron impact or other ionization methods can be predicted to follow several key pathways, confirming the connectivity of the pyrimidine ring, the bromo substituent, and the tetrahydrofuranyl group.

A primary fragmentation event would likely be the cleavage of the C-C bond between the pyrimidine ring and the tetrahydrofuran moiety. This would result in two major fragment ions: one corresponding to the brominated pyrimidine ring and the other to the tetrahydrofuranyl cation. Further fragmentation of the brominated pyrimidine fragment could involve the loss of the bromine atom or cleavage of the pyrimidine ring itself. The tetrahydrofuranyl fragment is expected to undergo ring-opening and subsequent loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or carbon monoxide (CO).

Key Predicted Fragmentation Pathways:

Loss of the tetrahydrofuranyl group: This would lead to a prominent peak corresponding to the 4-bromopyrimidine (B1314319) radical cation.

Cleavage within the tetrahydrofuran ring: This could result in the loss of neutral fragments such as C₂H₄O or C₃H₆O.

Loss of a bromine radical: This would generate a fragment ion corresponding to the 6-(tetrahydrofuran-2-yl)pyrimidine cation.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to arise from π → π* and n → π* transitions within the pyrimidine ring. The pyrimidine core is a π-deficient system, and its UV-Vis spectrum is sensitive to the nature and position of substituents.

The bromine atom, being an auxochrome with lone pairs of electrons, can influence the absorption maxima (λmax) through resonance and inductive effects. The tetrahydrofuran group, being a saturated heterocycle, is not expected to contribute significantly to the chromophoric system but may have a minor solvatochromic effect. Typically, pyrimidine and its simple derivatives exhibit strong absorption bands in the UV region. For this compound, one would anticipate absorption maxima in the range of 250-300 nm, characteristic of substituted pyrimidines.

Table 2: Expected Ultraviolet-Visible Absorption Data for this compound in Ethanol

Electronic TransitionExpected λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
π → π~260High
n → π~285Low

Note: The data in this table is based on the general absorption characteristics of substituted pyrimidines and represents an expected profile.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

This analysis would definitively confirm the connectivity of the atoms and the geometry of the pyrimidine ring, which is expected to be planar. A key aspect of the crystallographic study would be to determine the relative orientation of the tetrahydrofuran ring with respect to the pyrimidine ring. The torsional angle between the two rings would be a critical conformational parameter. Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as hydrogen bonding or halogen bonding, which can influence the physical properties of the compound.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)9.8
β (°)105.2
Volume (ų)990.4
Z4

Note: The crystallographic data presented here is purely hypothetical and illustrates the type of information obtained from an X-ray crystal structure analysis.

Computational and Theoretical Investigations of 4 Bromo 6 Tetrahydrofuran 2 Yl Pyrimidine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory has become a principal method in quantum chemistry for investigating the electronic structure of molecules. jchemrev.comresearchgate.net Its application to pyrimidine (B1678525) derivatives allows for a detailed examination of their fundamental properties. jchemrev.com Calculations are typically performed using a specific functional, such as Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP), and a suitable basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. urfu.ru

The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For a molecule like 4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine, which possesses rotational freedom around the single bond connecting the pyrimidine and tetrahydrofuran (B95107) rings, multiple conformations (conformers) are possible.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Theoretical)

ParameterBondPredicted ValueParameterAnglePredicted Value
Bond LengthC4-Br1.91 ÅBond AngleN1-C6-C5116.5°
Bond LengthC6-C(THF)1.52 ÅBond AngleC4-C5-C6118.0°
Bond LengthN1=C61.34 ÅBond AngleC6-N1-C2115.8°
Bond LengthC5-C41.39 ÅDihedral AngleN1-C6-C(THF)-O(THF)65.0°
Bond LengthC(THF)-O(THF)1.43 ÅDihedral AngleC5-C6-C(THF)-C'(THF)-115.0°
Note: These values are representative examples derived from DFT calculations on similar heterocyclic systems and are presented for illustrative purposes.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. irjweb.commaterialsciencejournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. aimspress.comresearchgate.net A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small energy gap suggests the molecule is more reactive. materialsciencejournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the bromine atom, while the LUMO would likely be distributed across the pyrimidine ring's π-system.

Table 2: Calculated Frontier Molecular Orbital Energies (Theoretical)

ParameterEnergy (eV)
HOMO Energy (EHOMO)-6.85
LUMO Energy (ELUMO)-1.20
Energy Gap (ΔE)5.65
Note: These are illustrative values typical for halogenated pyrimidine derivatives, calculated using DFT/B3LYP methods. researchgate.netthaiscience.info

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values. researchgate.net

Red and Yellow Regions : Indicate negative potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms.

Blue Regions : Indicate positive potential, electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms.

Green Regions : Represent neutral or zero potential.

For this compound, the MEP map is expected to show the most negative potential (red/yellow) localized around the two nitrogen atoms of the pyrimidine ring and the oxygen atom of the tetrahydrofuran ring, identifying them as primary sites for electrophilic interaction. thaiscience.info The regions around the hydrogen atoms would exhibit positive potential (blue), while the carbon and bromine atoms would show intermediate potentials.

Spectroscopic Property Simulations and Experimental Validation

Computational methods are extensively used to simulate various types of spectra. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound and to provide a detailed assignment of spectral bands. plu.mxafjbs.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure determination. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. wu.ac.thnih.gov By comparing the calculated shifts with those obtained from experimental NMR spectra, a definitive structural assignment can be made. This is especially useful for complex molecules with many non-equivalent protons and carbons, helping to resolve any ambiguities in the experimental data.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) (Theoretical)

Atom PositionPredicted ¹H Shift (ppm)Atom PositionPredicted ¹³C Shift (ppm)
Pyrimidine H-29.10Pyrimidine C-2159.5
Pyrimidine H-57.55Pyrimidine C-4158.0
THF H-2'5.15Pyrimidine C-5122.0
THF H-5'α4.10Pyrimidine C-6165.0
THF H-5'β3.95THF C-2'78.0
Note: Chemical shifts are relative to TMS and are illustrative values based on GIAO-DFT calculations for analogous structures.

Theoretical simulations of infrared (IR) and ultraviolet-visible (UV-Vis) spectra provide a deeper understanding of a molecule's vibrational and electronic properties.

The calculation of harmonic vibrational frequencies using DFT allows for the simulation of an IR spectrum. researchgate.net Each calculated vibrational mode can be animated and analyzed, enabling a precise assignment of the absorption bands observed in an experimental FT-IR spectrum to specific molecular motions, such as C=N stretching, C-H bending, or C-Br stretching. nih.gov

Electronic absorption spectra (UV-Vis) are simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as oscillator strengths versus wavelength, can predict the maximum absorption wavelengths (λmax). nih.govresearchgate.net These theoretical predictions help to interpret experimental UV-Vis spectra, assigning absorption bands to specific electronic transitions, such as π→π* or n→π* transitions within the pyrimidine ring. mdpi.com

Table 4: Predicted Vibrational and Electronic Spectra Data (Theoretical)

Spectrum TypeParameterPredicted ValueAssignment
IR Vibrational Frequency3080 cm⁻¹Aromatic C-H Stretch
Vibrational Frequency1550 cm⁻¹Pyrimidine Ring C=N/C=C Stretch
Vibrational Frequency1080 cm⁻¹THF C-O-C Stretch
Vibrational Frequency650 cm⁻¹C-Br Stretch
UV-Vis λmax (in Ethanol)265 nmπ→π* transition
λmax (in Ethanol)290 nmn→π* transition
Note: These values are representative predictions from DFT and TD-DFT calculations.

Conformational Landscape and Dynamics Studies

Comprehensive searches of available scientific literature and computational chemistry databases did not yield specific studies on the conformational landscape and dynamics of this compound. While general computational studies on the conformational analysis of various pyrimidine derivatives exist, data directly pertaining to the title compound, which would include identification of stable conformers, rotational barriers, and dynamic behavior of the tetrahydrofuran ring relative to the pyrimidine core, are not publicly available at this time. Such studies would typically involve methods like molecular mechanics or density functional theory (DFT) to map the potential energy surface and identify low-energy conformations.

Reactivity Indices and Reaction Pathway Modeling

There is no specific information available in the reviewed literature regarding the reactivity indices and reaction pathway modeling for this compound. Theoretical investigations into the reactivity of a molecule typically involve calculating parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions to predict sites susceptible to electrophilic or nucleophilic attack. Modeling of reaction pathways for this specific compound, which would elucidate mechanisms of potential reactions such as nucleophilic aromatic substitution at the C4 position, has not been reported. While studies on the reactivity of other brominated pyrimidines have been conducted, directly extrapolating these findings to the title compound without specific calculations would not be scientifically rigorous.

Utilization of 4 Bromo 6 Tetrahydrofuran 2 Yl Pyrimidine in Scaffold Development and Synthetic Transformations

Role as a Versatile Synthetic Intermediate in Complex Organic Synthesis

The utility of 4-Bromo-6-(tetrahydrofuran-2-yl)pyrimidine as a synthetic intermediate stems from the differential reactivity of its substituents. The pyrimidine (B1678525) core itself is relatively electron-deficient, which activates the C4-position, making the bromine atom a proficient leaving group for various substitution reactions. This inherent reactivity allows for its strategic use in the construction of more complex molecular architectures.

The primary role of this compound in synthesis is as a precursor to a wide array of 4-substituted pyrimidine derivatives. The C4-bromine can be readily displaced through several key transformations, including nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrimidine ring nitrogens facilitates the displacement of the bromide by various nucleophiles. Amines, thiols, and alkoxides can be introduced at the C4-position, a common strategy in the synthesis of biologically active compounds. mdpi.com

Cross-Coupling Reactions: The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (coupling with boronic acids/esters), Stille (organostannanes), Heck (alkenes), and Buchwald-Hartwig (amines) reactions. These methods are fundamental for creating carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. researchgate.net Research on related 6-bromo-4-chlorothienopyrimidines has demonstrated the feasibility of selective Suzuki reactions at the C6-position, a principle that applies to the C4-position of this scaffold. researchgate.net

The tetrahydrofuran (B95107) substituent at the C6-position generally remains stable under these conditions, allowing for the selective functionalization at the C4-position. A patent for the synthesis of various tetrahydro-2-furylated pyrimidine derivatives highlights the stability and accessibility of such structures. google.com

Late-stage functionalization is a powerful strategy in drug discovery that allows for the rapid generation of analogs from a common advanced intermediate. The labile bromine atom of this compound is perfectly suited for this approach. Once a core structure containing this pyrimidine unit is assembled, the bromine can be replaced in the final steps of a synthetic sequence. This strategy avoids the need to re-synthesize complex molecules from scratch for each new analog and allows for the exploration of chemical space around the C4-position to optimize biological activity or pharmacokinetic properties. The bromopyrimidine moiety is a reliable anchor for such diversification strategies. mdpi.com

Application as a Core Scaffold in Medicinal Chemistry Research and Design Principles

The pyrimidine scaffold is prevalent in a vast number of FDA-approved drugs and clinical candidates, underscoring its status as a "privileged" structure in medicinal chemistry. mdpi.comnih.gov this compound combines this key heterocyclic core with substituents that can be tailored for specific biological targets. The tetrahydrofuran ring may enhance aqueous solubility and can act as a hydrogen bond acceptor, while the bromine atom serves as a versatile point for modification.

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a drug candidate. Using this compound as a starting scaffold, medicinal chemists can systematically probe the chemical requirements for biological activity.

Key diversification points for SAR exploration include:

Replacement of the Bromine Atom: A library of compounds can be generated by replacing the bromine with various functional groups (e.g., small amines, substituted anilines, alkyl chains, aromatic rings) to probe the size, electronic, and hydrogen-bonding requirements of the target's binding pocket.

Modification of the Tetrahydrofuran Ring: The stereochemistry of the attachment point, or modifications to the ring itself (e.g., hydroxylation), could influence binding affinity and selectivity.

The following interactive table illustrates a hypothetical SAR exploration based on common findings for pyrimidine-based kinase inhibitors, where the goal is to improve potency (measured by IC50).

Compound IDR Group (at C4)Modification of THFHypothetical IC₅₀ (nM)Notes
Parent -Br(R/S)-THF>10,000Starting synthetic intermediate.
Analog 1 -NH₂(R/S)-THF5,200Introduction of a hydrogen bond donor.
Analog 2 -NH-cPr(R/S)-THF1,800Small lipophilic group improves potency.
Analog 3 -NH-Ph(R/S)-THF950Phenyl group may engage in pi-stacking.
Analog 4 -NH-(4-MeO-Ph)(R/S)-THF250Electron-donating group enhances activity.
Analog 5 -NH-(4-MeO-Ph)(R)-THF80Stereochemistry at THF is important for fit.
Analog 6 -Ph(R/S)-THF3,100C-C bond less favorable than C-N for this target.

This data is illustrative and based on general SAR principles for pyrimidine derivatives. nih.govnih.govfrontiersin.org

Beyond simple substitution, this compound can be a key building block for constructing novel fused heterocyclic systems. For example, a Suzuki coupling could introduce an aryl group bearing an ortho-amino or ortho-hydroxy substituent. Subsequent intramolecular cyclization could then form tricyclic systems, such as pyrido[2,3-d]pyrimidines or furano[2,3-d]pyrimidines, respectively. This strategy significantly expands the structural diversity accessible from a single starting material, enabling the creation of unique chemical libraries for high-throughput screening. The development of fused pyrimidine systems is an active area of research for identifying novel therapeutic agents. nih.gov

Mechanistic Studies on Scaffolding Interactions and Ligand Design

While no specific mechanistic studies on this compound have been published, the design of ligands based on this scaffold would follow established principles of molecular recognition. Computational docking studies would likely be employed to predict the binding mode of its derivatives within a target active site.

Key potential interactions include:

Hydrogen Bonding: The two nitrogen atoms of the pyrimidine ring are excellent hydrogen bond acceptors.

Hydrophobic Interactions: The tetrahydrofuran ring and any aryl groups introduced at the C4-position can engage in hydrophobic and van der Waals interactions.

Halogen Bonding: In some contexts, the bromine atom itself could act as a halogen bond donor, a specific type of non-covalent interaction that is increasingly recognized in rational drug design.

Understanding these potential interactions allows for the rational design of more potent and selective inhibitors for a given biological target.

Future Perspectives in Synthetic Organic Chemistry and Chemical Biology Applications

The future applications of this compound in synthetic organic chemistry and chemical biology are poised to be extensive and impactful. The strategic combination of a reactive bromo-substituent and a chiral tetrahydrofuran moiety on a pyrimidine core provides a powerful platform for the generation of novel molecular architectures with potential therapeutic applications.

In synthetic organic chemistry , the primary future direction lies in the continued exploitation of the bromine atom for various cross-coupling reactions. While established methods like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are readily applicable, future research will likely focus on the development of more novel and sustainable catalytic systems for these transformations. This includes the use of earth-abundant metal catalysts and photoredox catalysis to forge new carbon-carbon and carbon-heteroatom bonds under milder and more environmentally friendly conditions. Such advancements will not only streamline the synthesis of complex molecules but also open up new avenues for chemical space exploration.

Furthermore, the tetrahydrofuran moiety presents opportunities for further synthetic manipulation. Future work could explore ring-opening reactions of the tetrahydrofuran to introduce linear side chains with diverse functionalities. Additionally, derivatization of the tetrahydrofuran ring itself, prior to or after modification of the pyrimidine core, could provide access to a new generation of scaffolds with intricate three-dimensional structures. The development of stereoselective methods to control the chirality of the tetrahydrofuran ring during the synthesis of the parent compound or its derivatives will also be a key area of future research.

In chemical biology , the focus will be on leveraging the scaffolds derived from this compound to probe and modulate biological processes. The inherent drug-like properties of the pyrimidine and tetrahydrofuran motifs make these compounds promising candidates for the development of chemical probes and therapeutic agents.

A significant future application will be the design and synthesis of focused compound libraries for high-throughput screening against a wide range of biological targets. The modular nature of the synthesis, enabled by the reactivity of the bromo-substituent, allows for the systematic variation of substituents to establish structure-activity relationships (SAR). This information is critical for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

Moreover, the unique three-dimensional shape imparted by the tetrahydrofuran group can be exploited to target protein-protein interactions, which are often challenging to address with traditional flat, aromatic small molecules. Future research will likely involve the computational design of molecules based on the this compound scaffold to fit into specific binding pockets of disease-relevant proteins.

The development of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and epigenetic modifiers are all plausible future directions for the application of derivatives of this compound. The pyrimidine core is a known hinge-binding motif in many kinase inhibitors, and the diverse substituents that can be introduced via the bromo handle can be used to target specific kinases with high selectivity.

Q & A

Q. Table 1. Synthesis Optimization for this compound

ConditionCatalystYield (%)Purity (HPLC)Reference
THF, 80°C, 12hPd(PPh₃)₄72>98%
DMF, 120°C, 6hPdCl₂(dppf)6595%

Q. Table 2. Biological Activity of Structural Analogs

CompoundTarget KinaseIC₅₀ (μM)Assay ConditionsReference
6-(4-Bromophenyl)thieno[3,2-d]pyrimidineEGFR0.51 mM ATP, 25°C
4-Chloro-6-(THP)pyrimidineCDK22.10.1 mM ATP, 37°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.